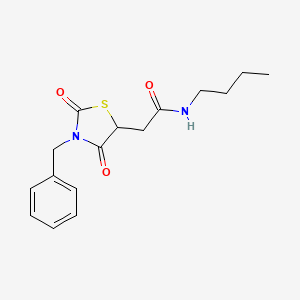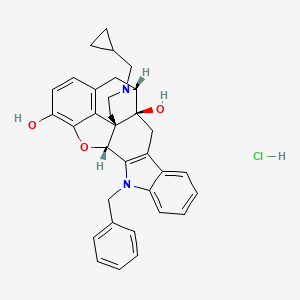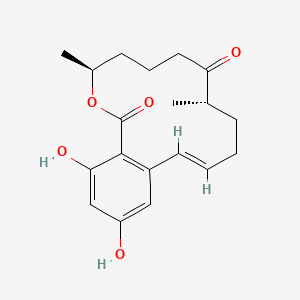
(8S)-Methyl zearalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8S)-Methyl zearalenone is a derivative of zearalenone, a mycotoxin produced by various Fusarium species Zearalenone and its derivatives are known for their estrogenic effects, which can disrupt endocrine functions in animals and humans
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-Methyl zearalenone typically involves the modification of zearalenone through various chemical reactions. One common method includes the methylation of zearalenone using methylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
(8S)-Methyl zearalenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures and solvents.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
科学研究应用
(8S)-Methyl zearalenone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and properties of mycotoxins and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a tool to study estrogenic activity.
Medicine: Explored for its potential therapeutic applications and its role in understanding endocrine disruption.
Industry: Utilized in the development of detection methods for mycotoxins in food and feed, as well as in the study of environmental contamination.
作用机制
The mechanism of action of (8S)-Methyl zearalenone involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the activation or inhibition of various signaling pathways, affecting cellular processes such as growth, differentiation, and apoptosis. The molecular targets include estrogen receptors alpha and beta, and the pathways involved may include the MAPK/ERK and PI3K/Akt pathways.
相似化合物的比较
Similar Compounds
Zearalenone: The parent compound, known for its estrogenic effects.
Zearalanone: A hydrogenated derivative with similar estrogenic activity.
α-Zearalenol and β-Zearalenol: Hydroxylated derivatives with varying degrees of estrogenic activity.
α-Zearalanol and β-Zearalanol: Reduced derivatives with distinct biological properties.
Uniqueness
(8S)-Methyl zearalenone is unique due to its specific methylation at the 8S position, which can alter its reactivity and biological activity compared to other zearalenone derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationships and developing new applications in various fields.
属性
分子式 |
C19H24O5 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
(4S,9S,12E)-16,18-dihydroxy-4,9-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C19H24O5/c1-12-6-3-4-8-14-10-15(20)11-17(22)18(14)19(23)24-13(2)7-5-9-16(12)21/h4,8,10-13,20,22H,3,5-7,9H2,1-2H3/b8-4+/t12-,13-/m0/s1 |
InChI 键 |
UUJWDQDIRVJCGT-KMEVASEGSA-N |
手性 SMILES |
C[C@H]1CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCCC1=O)C |
规范 SMILES |
CC1CCC=CC2=C(C(=CC(=C2)O)O)C(=O)OC(CCCC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



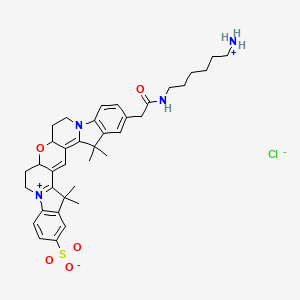
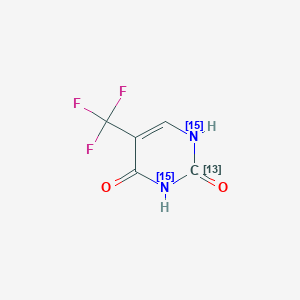
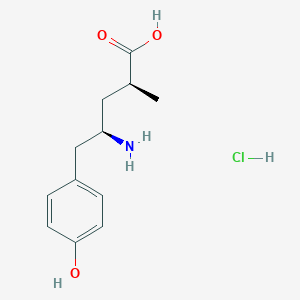

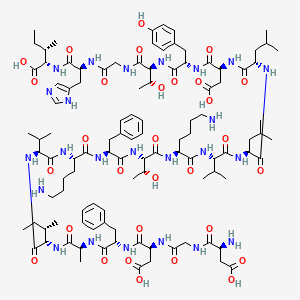

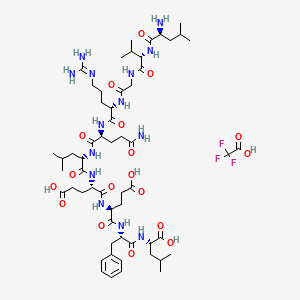
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)


